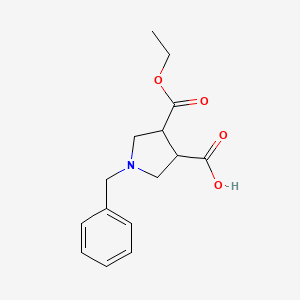![molecular formula C26H29N3O6 B13395006 (2S)-1-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13395006.png)
(2S)-1-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoyl]pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Ala-Ala-Pro-OH is a compound used in peptide synthesis. It is composed of three amino acids: alanine, alanine, and proline, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the N-terminus. This compound is commonly used in solid-phase peptide synthesis, a method widely employed in the production of peptides for research and therapeutic purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Ala-Pro-OH typically involves the stepwise addition of amino acids to a solid support. The process begins with the attachment of the C-terminal amino acid (proline) to the resin. The Fmoc group is then removed using a base such as piperidine, exposing the amine group for the next coupling reaction. The subsequent amino acids (alanine and alanine) are added sequentially, with each coupling step followed by deprotection of the Fmoc group. The final product is cleaved from the resin using a strong acid like trifluoroacetic acid .
Industrial Production Methods
Industrial production of Fmoc-Ala-Ala-Pro-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for high-throughput production. The use of high-purity reagents and optimized reaction conditions ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Fmoc-Ala-Ala-Pro-OH primarily undergoes reactions typical of peptides, including:
Deprotection: Removal of the Fmoc group using bases like piperidine.
Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as HCTU or HATU
Common Reagents and Conditions
Major Products
The major products formed from these reactions are extended peptide chains, which can be further modified or used in various applications .
科学的研究の応用
Chemistry
Fmoc-Ala-Ala-Pro-OH is used as a building block in the synthesis of complex peptides and proteins. It allows for the precise assembly of peptide sequences, which are essential for studying protein structure and function .
Biology
In biological research, peptides synthesized using Fmoc-Ala-Ala-Pro-OH are used as probes to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways .
Medicine
Peptides synthesized with Fmoc-Ala-Ala-Pro-OH are used in the development of therapeutic agents, including peptide-based drugs and vaccines. These peptides can mimic natural proteins and modulate biological processes .
Industry
In the industrial sector, Fmoc-Ala-Ala-Pro-OH is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics .
作用機序
The mechanism of action of Fmoc-Ala-Ala-Pro-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amine group of the amino acids during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine group can react with the carboxyl group of another amino acid, forming a peptide bond. This stepwise process allows for the precise assembly of peptide sequences .
類似化合物との比較
Similar Compounds
Fmoc-Ala-OH: A single amino acid with an Fmoc protecting group.
Fmoc-β-Ala-OH: A β-alanine derivative with an Fmoc protecting group.
Fmoc-Val-OH: Valine with an Fmoc protecting group.
Uniqueness
Fmoc-Ala-Ala-Pro-OH is unique due to its specific sequence of amino acids (alanine-alanine-proline), which imparts distinct structural and functional properties. The presence of proline, a cyclic amino acid, introduces a kink in the peptide chain, affecting its conformation and interactions with other molecules .
特性
IUPAC Name |
1-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6/c1-15(23(30)27-16(2)24(31)29-13-7-12-22(29)25(32)33)28-26(34)35-14-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,15-16,21-22H,7,12-14H2,1-2H3,(H,27,30)(H,28,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUOECKRMVYVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-acetamido-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B13394928.png)
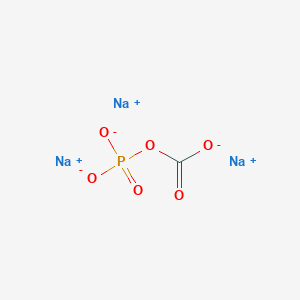

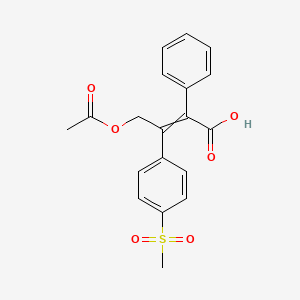
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13394951.png)
![6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13394954.png)
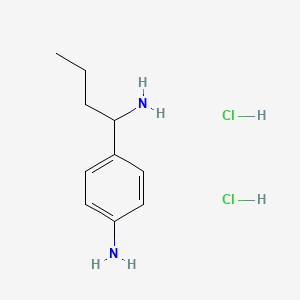
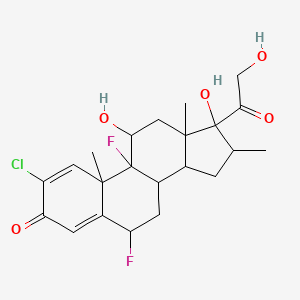
![tert-butylazanium;4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B13394976.png)
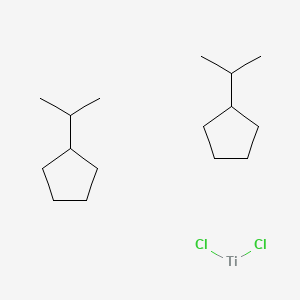
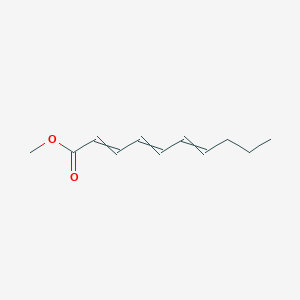
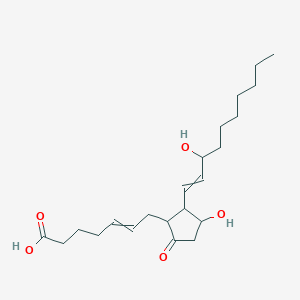
![3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B13394998.png)
